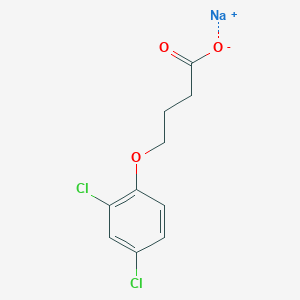
Aluminosilicato
Descripción general
Descripción
Zeolites. A group of crystalline, hydrated alkali-aluminum silicates. They occur naturally in sedimentary and volcanic rocks, altered basalts, ores, and clay deposits. Some 40 known zeolite minerals and a great number of synthetic zeolites are available commercially. (From Merck Index, 11th ed)
Aplicaciones Científicas De Investigación
Mejora de materiales de construcción
Los aluminosilicatos se utilizan para crear materiales activados por álcalis (AAM), que sirven como materiales aglutinantes alternativos al cemento Portland. Esta aplicación es crucial para la construcción sostenible, ya que ayuda a reducir la huella de carbono asociada con las estructuras de hormigón. El proceso implica el reciclaje de residuos sólidos a base de aluminosilicato como escoria de horno y ceniza volante a través de la activación alcalina . Sin embargo, los desafíos como la contracción, la fluencia y la carbonatación deben abordarse para mejorar el rendimiento de los AAM .
Aislamiento de alta temperatura
En el campo del aislamiento térmico, las fibras de this compound son conocidas por su capacidad para soportar altas temperaturas, lo que las hace adecuadas para aplicaciones de hasta 1150 °C o incluso superiores . Estas fibras se utilizan en industrias que requieren aislamiento de calor extremo, como la aeroespacial y la defensa .
Catálisis
Los aluminosilicatos juegan un papel importante en la catálisis, donde la investigación en curso tiene como objetivo mejorar su rendimiento catalítico. Los esfuerzos se centran en estudiar el papel de los cationes extraestructurales y desarrollar métodos sintéticos para estructuras y composiciones personalizadas para mejorar su efectividad en diversas reacciones químicas .
Inmovilización de residuos
La inmovilización a largo plazo de residuos es otra aplicación significativa de los vidrios de this compound. Estos materiales se investigan por su potencial para contener y almacenar residuos peligrosos de manera segura, evitando la contaminación ambiental .
Compuestos de fibra de vidrio
Los vidrios de this compound se utilizan en la producción de compuestos de fibra de vidrio. Estos compuestos son esenciales en diversas aplicaciones tecnológicas, como la creación de medios de ganancia láser de alta potencia, pantallas de panel plano y pilas de combustible de óxido sólido. Las propiedades de los vidrios de this compound los hacen adecuados para estas aplicaciones avanzadas .
Sistemas de filtración
Las fibras de this compound también se emplean en sistemas de filtración de alta temperatura. Sus características fisicoquímicas les permiten filtrar contaminantes a temperaturas donde otros materiales podrían fallar. Esta aplicación es particularmente relevante en procesos industriales que involucran gases o líquidos calientes .
Mecanismo De Acción
Target of Action
Aluminosilicate refers to materials containing anionic Si-O-Al linkages . The primary targets of aluminosilicate are the associate cations, commonly sodium (Na+), potassium (K+), and protons (H+) . These materials occur as minerals and synthetic materials, often in the form of zeolites .
Mode of Action
Aluminosilicate’s mode of action is primarily through its interaction with its targets, the associate cations. Specifically, the aluminosilicate minerals dissolve, consuming acidic hydrogen ions and releasing moieties like H4SiO4, Al3+, and other cations, including the magnesium associated with the compound . This interaction results in significant changes in the structure and properties of the material.
Biochemical Pathways
The biochemical pathways affected by aluminosilicate involve the growth of aluminosilicate oligomers concomitant to the decondensation of silicate entities during the initial step of the reaction . Aluminate clusters first form in the solution, violating the Loewenstein rule in the first instant of the reaction, followed by their connection with silicate oligomers at the terminal silanol groups before reorganization to finally diffuse within the silicate oligomers to form stable amorphous aluminosilicate nanoparticles .
Pharmacokinetics
The pharmacokinetics of aluminosilicate, particularly in the form of Zeolite A, has been studied in beagle dogs . The study found that the mean plasma silicon area under the curve (AUC) values were elevated when compared to baseline after administration of the silicon-containing compounds . There was no statistically significant absorption of aluminum from the aluminum-containing treatments .
Result of Action
The result of aluminosilicate’s action is the formation of a variety of structures, including zeolites, which are of technical significance as structural materials, catalysts, and reagents . The formation of these structures is influenced by the Si/Al ratio, which provides a means to tune the properties .
Action Environment
The action of aluminosilicate is influenced by environmental factors such as temperature and pressure . For instance, the structural role of Al3+ in aluminosilicate melts varies depending on its proportion relative to metal cations and on the electronic properties of this cation .
Propiedades
IUPAC Name |
dioxosilane;oxo(oxoalumanyloxy)alumane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.O2Si.3O/c;;1-3-2;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPSIPDUKPIQMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Al]O[Al]=O.O=[Si]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Other Solid; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Other Solid, White odorless powder; [Zeolyst International MSDS] | |
| Record name | Zeolites | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zeolites | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21856 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1318-02-1, 1332-09-8, 12141-46-7 | |
| Record name | Zeolites | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001318021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pumice | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001332098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zeolites | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zeolites | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Aluminium silicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















